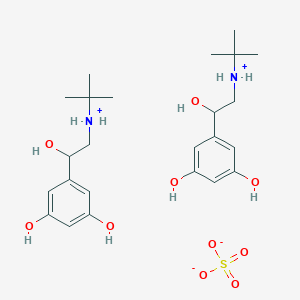
BIBO 3304 トリフルオロ酢酸塩
概要
説明
BIBO3304 トリフルオロ酢酸は、強力で、経口投与が可能な選択的ニューロペプチドY受容体Y1アンタゴニストです。 ヒトおよびラットのニューロペプチドY受容体Y1の両方に対して高い親和性を示し、半数阻害濃度はそれぞれ0.38ナノモルおよび0.72ナノモルです 。この化合物は、主にニューロペプチドY受容体システムとその生理学的役割を研究する科学研究で使用されます。
科学的研究の応用
BIBO3304 trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the neuropeptide Y receptor system and its interactions with other molecules.
Biology: Employed in research on the physiological roles of neuropeptide Y receptors, including their involvement in feeding behavior, anxiety, and stress responses.
Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, anxiety disorders, and metabolic diseases.
Industry: Utilized in the development of new drugs targeting the neuropeptide Y receptor system
作用機序
BIBO3304 トリフルオロ酢酸は、ニューロペプチドY受容体Y1に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、Gタンパク質共役受容体スーパーファミリーの一部であり、食物摂取、不安、血圧の調節など、さまざまな生理学的プロセスに関与しています。 BIBO3304 トリフルオロ酢酸は、ニューロペプチドY受容体Y1を遮断することにより、下流のシグナル伝達経路を阻害し、摂食行動の抑制とストレス応答の変化につながります .
類似の化合物との比較
類似の化合物
BIBO3457: BIBO3304 トリフルオロ酢酸のジスターマーで、研究におけるネガティブコントロールとして使用されます。
MK299: 同様の結合親和性と選択性を示す別のニューロペプチドY受容体Y1アンタゴニスト。
GW438014A: ニューロペプチドY受容体Y5の選択的アンタゴニストで、ニューロペプチドY受容体サブタイプを含む研究における比較に使用されます
独自性
BIBO3304 トリフルオロ酢酸は、ニューロペプチドY受容体Y1に対する高い選択性と効力により、ユニークです。この受容体に対してサブナノモル親和性を示し、ニューロペプチドY受容体システムを研究するための貴重なツールとなります。 さらに、経口バイオアベイラビリティと血脳関門を通過する能力は、in vivo研究における有用性を高めます .
生化学分析
Biochemical Properties
Bibo 3304 Trifluoroacetate plays a significant role in biochemical reactions as it interacts with the Neuropeptide Y Y1 receptor (NPY1R) . The nature of these interactions is antagonistic, meaning that Bibo 3304 Trifluoroacetate binds to the NPY1R and inhibits its function .
Cellular Effects
The effects of Bibo 3304 Trifluoroacetate on cells and cellular processes are primarily mediated through its interaction with the NPY1R . By inhibiting the function of NPY1R, Bibo 3304 Trifluoroacetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bibo 3304 Trifluoroacetate involves binding to the NPY1R and inhibiting its function . This binding interaction leads to changes in gene expression and can result in the inhibition or activation of enzymes .
準備方法
合成ルートと反応条件
BIBO3304 トリフルオロ酢酸の合成には、コア構造の形成とそれに続く官能基修飾を含む複数のステップが含まれます。詳細な合成ルートと反応条件は、専売特許であり、公表されていません。 一般的には、縮合反応、保護と脱保護のステップ、精製プロセスなどの標準的な有機合成技術を使用します .
工業生産方法
BIBO3304 トリフルオロ酢酸の工業生産方法は、広く文書化されていません。この化合物は、通常、特殊なラボや研究施設で、高度な有機合成技術を使用して製造されています。 製造プロセスには、高純度と一貫性を確保するための厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
BIBO3304 トリフルオロ酢酸は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。一般的な条件には、中程度の温度と、ジメチルスルホキシドまたはアセトニトリルなどの溶媒の使用が含まれます。
酸化反応: 過酸化水素または過マンガン酸カリウムなどの試薬を制御された条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応ではハロゲン化誘導体が生成される可能性があり、酸化反応と還元反応では、化合物のさまざまな酸化された形態または還元された形態が生成される可能性があります .
科学研究への応用
BIBO3304 トリフルオロ酢酸は、科学研究において幅広い用途があります。
化学: ニューロペプチドY受容体システムとその他の分子との相互作用を研究するためのツールとして使用されます。
生物学: 摂食行動、不安、ストレス応答への関与など、ニューロペプチドY受容体の生理学的役割に関する研究に使用されます。
医学: 肥満、不安障害、代謝性疾患などの状態における潜在的な治療的応用について調査されています。
類似化合物との比較
Similar Compounds
BIBO3457: A distomer of BIBO3304 trifluoroacetate, used as a negative control in research studies.
MK299: Another neuropeptide Y receptor Y1 antagonist with similar binding affinity and selectivity.
GW438014A: A selective antagonist of the neuropeptide Y receptor Y5, used for comparison in studies involving neuropeptide Y receptor subtypes
Uniqueness
BIBO3304 trifluoroacetate is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. It exhibits subnanomolar affinity for the receptor, making it a valuable tool for studying the neuropeptide Y receptor system. Additionally, its oral bioavailability and ability to cross the blood-brain barrier enhance its utility in in vivo studies .
特性
IUPAC Name |
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCYYWIBYEOST-GJFSDDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F3N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191868-14-1, 217977-06-5 | |
| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIBO-3304 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIBO 3457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIBO-3304 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)











